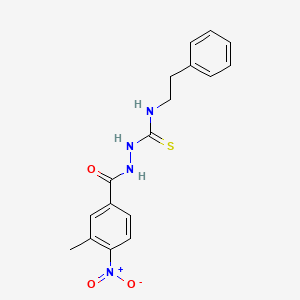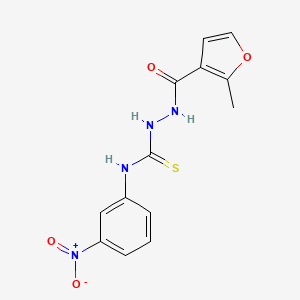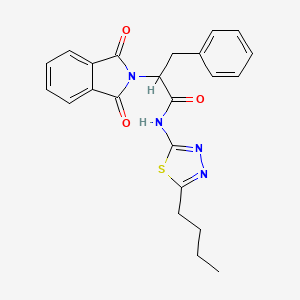![molecular formula C16H25N3O3S B4118454 N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)
N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of piperazine with sulfonyl chloride derivatives under specific conditions. Kumar et al. (2007) described the synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, a structurally related compound, through the reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride, characterized by NMR, MS, IR, and X-ray crystallography (Kumar et al., 2007).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been extensively studied. For instance, the crystal structure of similar compounds reveals an orthorhombic crystal class, highlighting the detailed geometric parameters that define the spatial arrangement of atoms within the molecule. Such structural insights are crucial for understanding the compound's interaction at the molecular level (Kumar et al., 2007).
Chemical Reactions and Properties
Sulfomethylation reactions, particularly involving piperazine and its derivatives, play a crucial role in modifying the chemical properties of sulfonamide compounds. Westrenen and Sherry (1992) detailed the sulfomethylation of piperazine under various pH conditions, showcasing how this reaction can introduce methanesulfonate groups, influencing the compound's solubility, reactivity, and potential bioactivity (Westrenen & Sherry, 1992).
Physical Properties Analysis
The physical properties of sulfonamide compounds are intricately linked to their molecular structure. For example, the crystallographic analysis reveals specific unit cell parameters that can influence the compound's melting point, solubility, and stability. These properties are vital for the compound's application in various fields, including pharmaceuticals (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and the potential for further functionalization, are key aspects of N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide and related compounds. The sulfonamide group, in particular, offers diverse reactivity, allowing for the synthesis of a wide range of derivatives with varied biological activities. Studies on sulfomethylation and subsequent reactions provide insight into these chemical properties and their implications for synthesis and application (Westrenen & Sherry, 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-17-10-12-18(13-11-17)16(20)14(2)19(23(3,21)22)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZSXWYQSETTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B4118375.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4118376.png)
![2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4118383.png)
![N-(2-methyl-1-{[(6-methyl-2-pyridinyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118388.png)
![N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118393.png)



![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4118434.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4118435.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4118449.png)


![ethyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4118461.png)